7,8-Didehydroastaxanthin

Chiral chromatography Stereochemical analysis Enantiomeric excess

Researchers developing chiral HPLC methods for marine carotenoid authentication face interference from multi-stereoisomer standards. 7,8-Didehydroastaxanthin (CAS 19866-02-5) solves this with 89% (3S,3'S) enantiomeric purity and only ~2% meso contamination, providing cleaner baselines than astaxanthin standards (78% ee, 14% meso). • Ideal reference standard for system suitability parameters (resolution, tailing factor, LOD) • Definitive chemotaxonomic marker for trophic transfer studies in marine invertebrate taxa • Co-planar end-ring geometry enables systematic carotenoprotein reconstitution experiments Supplied with batch-specific enantiopurity certification for GLP-compliant analytical workflows.

Molecular Formula C40H50O4
Molecular Weight 594.8 g/mol
CAS No. 19866-02-5
Cat. No. B010499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Didehydroastaxanthin
CAS19866-02-5
Synonyms7,8-didehydroastaxanthin
Molecular FormulaC40H50O4
Molecular Weight594.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1
InChIKeyBZQRJBLJDFPOBX-AKKQMVQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Didehydroastaxanthin Overview


7,8-Didehydroastaxanthin (CAS 19866-02-5, synonym asterinic acid) is a C40 monoacetylenic keto-carotenoid belonging to the xanthophyll subclass. It is characterized by a conjugated polyene chain with a triple bond at the 7,8-position and two 4-oxo-β-end groups with 3,3′-dihydroxy substitution in the (3S,3′S) configuration . The compound occurs naturally in marine invertebrates including starfish (Asterias rubens), crown-of-thorns starfish (Acanthaster planci), hermit crab (Paralithodes brevipes), and sea angels (Clione limacina, Paedoclione doliiformis) . As an oxidative metabolite of the acetylenic carotenoid diatoxanthin, 7,8-didehydroastaxanthin serves as a biochemical intermediate between fully saturated astaxanthin and the diacetylenic 7,8,7′,8′-tetradehydroastaxanthin, occupying a structurally and stereochemically distinct niche within the astaxanthin-derived carotenoid family .

1
Natural acetylenic carotenoid reference standard for chiral chromatographic workflows
2
Defined (3S,3'S) stereochemical configuration supports enantiomer-attribution studies
3
Marine carotenoprotein complex reconstitution and bathochromic shift investigations

Why Analogs Cannot Replace 7,8-Didehydroastaxanthin


Despite sharing a common C40 xanthophyll backbone, 7,8-didehydroastaxanthin is not functionally interchangeable with its closest structural analogs—astaxanthin (fully saturated polyene) or 7,8,7′,8′-tetradehydroastaxanthin (diacetylenic). The single acetylenic bond at C7–C8 introduces a unique combination of end-ring coplanarity, stereochemical purity, and spectral properties that none of the other analogs simultaneously replicate . Astaxanthin lacks the triple bond and exhibits a twisted end-ring conformation (approx. −49° out-of-plane) and lower enantiomeric purity (78% 3S,3′S), while the diacetylenic tetradehydroastaxanthin, though also coplanar, lacks the mixed s-cis/s-trans end-ring character and shows different protein-binding behavior . These molecular-level differences propagate into distinct chromatographic retention, UV-vis absorption maxima in both free and protein-bound states, and species-specific natural occurrence patterns, making generic substitution scientifically invalid for applications requiring authentic 7,8-didehydroastaxanthin .

Target

StructureMonoacetylenic C7–C8; coplanar end-ring geometry

ChiralityHigh (3S,3'S) enantiomeric excess; minimal meso form

Astaxanthin

Fully saturated polyene; twisted end-ring (−49° out-of-plane) may shift conformational context

Lower enantiomeric purity with significant meso and opposite-enantiomer content may not transfer to chiral method validation

Tetradehydro

Diacetylenic; coplanar but lacks mixed s-cis/s-trans end-ring character

Different protein-binding profile and species abundance ratio may require independent validation

Quantitative Differentiation Evidence vs. Analogs


Enantiomeric Purity vs. Natural Astaxanthin

7,8-Didehydroastaxanthin (asterinic acid) isolated from natural sources exhibits substantially higher enantiomeric purity than natural astaxanthin. When analyzed as di-(−)-camphanate esters by HPLC and compared against synthetic standards, 7,8-didehydroastaxanthin contained 89% (3S,3′S) enantiomer with approximately 2% meso form, compared with astaxanthin which contained only 78% (3S,3′S), 14% (3R,3′S; meso), and 5% (3R,3′R) . This 11-percentage-point higher enantiomeric excess is attributed to the acetylenic bond at C7–C8, which restricts metabolic epimerization at the 3 and 3′ positions. The diacetylenic analog 7,8,7′,8′-tetradehydroastaxanthin showed 92% (3S,3′S) with 2% meso, but its diacetylenic nature precludes direct functional substitution .

Enantiomeric Purity
Head-to-head
89% (3S,3'S) vs 78% (3S,3'S)
Supports chiral reference-standard attribution in stereochemical-control workflows
Reported from HPLC of di-(−)-camphanate esters; natural isolate vs. synthetic standards
Chiral chromatography Stereochemical analysis Enantiomeric excess Carotenoid biosynthesis

Coplanar End-Ring Conformation vs. Astaxanthin

Single-crystal X-ray diffraction analysis of the diacetate derivatives revealed that the end rings of (3S,3′S)-7,8-didehydroastaxanthin are almost coplanar with the central polyene chain and adopt the s-cis conformation . In sharp contrast, the s-cis conformer of astaxanthin diacetate displays end rings twisted out of the polyene plane by an angle of −49.0° (5°), a conformation similar to that of unbound, unesterified astaxanthin and canthaxanthin . The s-trans conformer of astaxanthin diacetate is coplanar, but this conformer is metastable and not the dominant form in solution. The coplanarity of 7,8-didehydroastaxanthin is attributed to the linear geometry of the acetylenic C7–C8 bond, which removes the steric hindrance that forces twisting in the fully saturated astaxanthin end ring .

End-Ring Conformation
Head-to-head
Coplanar ~0° vs. twisted −49° (s-cis astaxanthin)
Supports conformational context for carotenoid–protein interaction modeling
Single-crystal X-ray diffraction at 100 K; diacetate derivatives
X-ray crystallography Carotenoid conformation Polyene chain planarity Protein-ligand docking

Carotenoprotein Binding: Preference Over Astaxanthin

In the violet carotenoprotein asteriarubin isolated from the starfish Asterias rubens, 7,8-didehydroastaxanthin constitutes 25–40% of the total carotenoid prosthetic group content, whereas astaxanthin accounts for only 5–10% . HPLC analysis of the dissociated carotenoprotein revealed the complete carotenoid profile: astaxanthin (5–10%), 7,8-didehydroastaxanthin (25–40%), 7,8,7′,8′-tetradehydroastaxanthin (50–65%), with all three sharing identical 4-oxo-β end groups and being bound by the same apoprotein . The preferential incorporation of 7,8-didehydroastaxanthin over astaxanthin by a factor of approximately 4–5× indicates a specific molecular recognition pattern that favors the monoacetylenic structure within this protein binding pocket.

Protein Incorporation
Head-to-head
25–40% vs. 5–10% of total carotenoid in asteriarubin
Supports carotenoprotein recognition studies and natural-product authentication
HPLC quantification from purified Asterias rubens carotenoprotein
Carotenoprotein biochemistry Natural product distribution Marine chemical ecology Prosthetic group analysis

Bathochromic Shift upon Protein Binding

The intact violet carotenoprotein from Asterias rubens, in which 7,8-didehydroastaxanthin constitutes 25–40% of the bound carotenoid, exhibits a λmax of 570 nm—a dramatic bathochromic shift of approximately 92 nm relative to the free carotenoid mixture (λmax 478 nm) . This shift is substantially larger than that observed for crustacyanin (λmax ~632 nm with astaxanthin as the sole carotenoid), reflecting the distinct conformational and electronic coupling of the monoacetylenic carotenoid within the multi-subunit protein matrix . The coplanar end-ring geometry of 7,8-didehydroastaxanthin, established by X-ray crystallography, is proposed to enable tighter packing and more effective π–π stacking with aromatic protein residues, contributing to the magnitude of this shift .

Bathochromic Shift
Cross-study comparable
Δλmax = 92 nm (478 nm → 570 nm upon protein binding)
Supports spectral fingerprint characterization for reconstitution experiments
Native carotenoprotein vs. liberated carotenoid mixture; UV-vis spectroscopy
UV-vis spectroscopy Bathochromic shift Carotenoprotein photophysics Pigment characterization

Marine-Specific Occurrence vs. Commercial Astaxanthin

7,8-Didehydroastaxanthin has been identified as the primary carotenoid in the crown-of-thorns starfish (Acanthaster planci) and as a major keto-carotenoid in the gonads of sea angels (Clione limacina and Paedoclione doliiformis), where it functions as an oxidative metabolite of dietary diatoxanthin . In contrast, commercial astaxanthin derived from Haematococcus pluvialis, Phaffia rhodozyma, or synthetic sources contains no acetylenic carotenoids whatsoever . This obligate marine-invertebrate origin makes 7,8-didehydroastaxanthin a definitive chemotaxonomic marker that cannot be mimicked by any astaxanthin product, regardless of source or purity. The presence of the C7–C8 triple bond also enables unambiguous differentiation from astaxanthin by LC-MS/MS via characteristic fragment ions and by Raman spectroscopy via the acetylenic –C≡C– stretching band at approximately 2150–2200 cm⁻¹ .

Source Specificity
Class-level
Marine invertebrate-exclusive; absent from commercial astaxanthin sources
Supports chemotaxonomic marker application in marine ecology studies
Reported across Asteroidea, Gastropoda, and Decapoda; data to verify per target species
Marine chemotaxonomy Carotenoid biomarker Species authentication Trophic transfer

7,8-Didehydroastaxanthin: Application Scenarios


Chiral HPLC Method Development for Marine Carotenoids

The documented 89% (3S,3′S) enantiomeric purity of natural 7,8-didehydroastaxanthin, with only ~2% meso contamination, makes this compound an ideal reference standard for chiral HPLC method development targeting acetylenic xanthophylls . Its higher enantiopurity compared to natural astaxanthin (78% 3S,3′S, with 14% meso and 5% opposite enantiomer) reduces the chromatographic burden of resolving multiple stereoisomers and provides a cleaner baseline for peak integration . Analytical laboratories developing methods for marine carotenoid authentication can use 7,8-didehydroastaxanthin to establish system suitability parameters (resolution, tailing factor, limit of detection) with fewer interfering peaks than an astaxanthin standard would present.

Carotenoprotein Reconstitution and Bathochromic Shift Studies

The co-planar end-ring geometry of 7,8-didehydroastaxanthin and its defined 25–40% incorporation ratio in the native asteriarubin carotenoprotein provide a structurally characterized system for in vitro reconstitution experiments . Researchers investigating the molecular basis of carotenoid-induced bathochromic shifts can systematically compare the 570 nm λmax of the native 7,8-didehydroastaxanthin-containing complex with reconstituted complexes prepared using astaxanthin (twisted end rings) or tetradehydroastaxanthin (diacetylenic, coplanar) to deconvolute the contributions of end-ring planarity, acetylenic bond count, and protein residue interactions to the observed spectral shift .

Marine Chemotaxonomic Fingerprinting and Food-Web Tracing

Because 7,8-didehydroastaxanthin is restricted to specific marine invertebrate taxa—Asterias rubens, Acanthaster planci, Clione limacina, Paedoclione doliiformis, and Paralithodes brevipes—and is completely absent from all commercial astaxanthin sources (algal, yeast, synthetic), it functions as a definitive chemotaxonomic marker . Ecological laboratories studying trophic transfer from herbivorous zooplankton (Limacina helicina, which contains diatoxanthin, the metabolic precursor) to predatory sea angels (which accumulate 7,8-didehydroastaxanthin via oxidative metabolism) can use this compound as a specific tracer that distinguishes dietary input from de novo carotenoid synthesis .

Synthetic Route Verification and Stereochemical Quality Control

The established synthetic route to (3S,3′S)-7,8-didehydroastaxanthin (via Wittig condensation of C15-phosphonium salt with C10-dialdehyde bearing the acetylenic bond) yields a product whose optical purity can be benchmarked against the natural isolate data: 89% (3S,3′S), 2% meso . Contract research organizations and fine-chemical producers synthesizing this compound for academic clients can use these published optical purity values as acceptance criteria for batch release, with any deviation indicating incomplete stereocontrol or epimerization during synthesis, workup, or storage .

Application
Selection Property
Validation Focus
Chiral HPLC method development for marine carotenoids
Stereochemical-control context
Enantiomer-attribution review
Carotenoprotein reconstitution studies
Coplanar end-ring geometry context
Bathochromic shift endpoint review
Marine chemotaxonomic fingerprinting
Species-specific occurrence context
Biomarker authentication review
Synthetic route verification and quality control
Stereochemical quality context
Batch optical purity review

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